2-Benzylphenyl isocyanate chemical properties
2-Benzylphenyl isocyanate chemical properties
A Sterically Modulated Electrophile for Medicinal Chemistry Scaffolding
Executive Summary
2-Benzylphenyl isocyanate (CAS: 146446-96-0) is a specialized electrophilic building block characterized by significant steric bulk at the ortho position.[1] Unlike simple phenyl isocyanate, the 2-benzyl substituent exerts a profound "ortho-effect," modulating reactivity rates and influencing the conformational landscape of downstream derivatives. This guide details its physicochemical profile, synthetic pathways, and utility in constructing privileged pharmacophores, specifically diarylureas and potential tricyclic heterocycles like phenanthridinones.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of 2-benzylphenyl isocyanate lies in its dual nature: it possesses the high reactivity of an isocyanate (-N=C=O) group, tempered by the steric hindrance of the benzyl moiety. This hindrance is not a defect but a design feature, often improving the metabolic stability of resulting drug candidates by blocking enzymatic access to the urea linkage.
Table 1: Physicochemical Specifications
| Property | Value | Context for Application |
| CAS Number | 146446-96-0 | Primary identifier for sourcing.[1][2][3] |
| Molecular Formula | C₁₄H₁₁NO | |
| Molecular Weight | 209.24 g/mol | |
| Boiling Point | ~309°C (760 mmHg) | High boiler; requires high-vacuum distillation for purification. |
| Density | 1.11 g/mL | Denser than water; sinks in aqueous extractions. |
| Physical State | Viscous Liquid / Low-melt Solid | Often appears as a turbid oil due to high viscosity and rapid dimerization if impure. |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with protic solvents (MeOH, Water). |
Part 2: Synthetic Routes & Production[4][5]
While commercial sources exist, high-purity applications (e.g., kinetic studies or late-stage functionalization) often require fresh preparation to avoid urea impurities derived from moisture hydrolysis.
Primary Route: Triphosgene-Mediated Phosgenation
The most reliable laboratory-scale synthesis involves the reaction of 2-benzylaniline with triphosgene. This method avoids the handling of gaseous phosgene while maintaining high atom economy.
Reaction Scheme:
Protocol 1: Synthesis of 2-Benzylphenyl Isocyanate
Safety Note: This reaction generates phosgene in situ. Perform strictly in a well-ventilated fume hood.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with an addition funnel, nitrogen inlet, and a caustic scrubber (20% NaOH) connected to the exhaust.
-
Solvation: Dissolve triphosgene (0.35 eq) in anhydrous dichloromethane (DCM). Cool to 0°C.
-
Addition: Dissolve 2-benzylaniline (1.0 eq) and triethylamine (2.2 eq) in DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes.
-
Expert Insight: The slow addition prevents the formation of symmetrical urea byproducts by keeping the concentration of free amine low relative to the phosgene source.
-
-
Reflux: Once addition is complete, allow to warm to room temperature, then reflux for 2 hours.
-
Validation: Monitor by IR. The appearance of a strong, sharp peak at ~2270 cm⁻¹ confirms isocyanate formation.
-
Workup: Remove solvent under reduced pressure. Extract with dry hexane (the amine salts precipitate out). Filter under inert atmosphere.[4] Distill the filtrate under high vacuum to obtain the pure oil.
Part 3: Reactivity & Mechanistic Pathways
The reactivity of 2-benzylphenyl isocyanate is defined by the competition between electronic activation (the isocyanate carbon is highly electrophilic) and steric shielding (the benzyl group blocks the trajectory of incoming nucleophiles).
1. Nucleophilic Addition (Urea/Carbamate Formation)
Reaction with primary amines yields 1,2-disubstituted ureas. Due to the ortho-benzyl group, reaction rates are approximately 5–10x slower than phenyl isocyanate.
-
Mechanism: The nucleophile attacks the central carbon. The steric bulk forces the transition state into specific conformations, often leading to high rotameric barriers in the final urea—a feature useful for rigidifying drug scaffolds.
2. Intramolecular Cyclization (The "Hidden" Pathway)
Under Lewis Acid catalysis (e.g., AlCl₃ or BF₃·OEt₂), 2-benzylphenyl isocyanate can undergo an intramolecular Friedel-Crafts cyclization to form phenanthridin-6(5H)-one . This is a powerful route to tricyclic lactams found in PARP inhibitors.
Visualization: Reactivity Landscape
The following diagram illustrates the divergent pathways available to this scaffold.
Figure 1: Divergent reactivity pathways of 2-benzylphenyl isocyanate, highlighting the competition between intermolecular capture and intramolecular cyclization.
Part 4: Applications in Medicinal Chemistry[6]
1. Kinase Inhibitor Design (p38 MAP / B-RAF)
The 2-benzylphenyl moiety mimics the hydrophobic interactions of the "gatekeeper" residue in ATP-binding pockets.
-
Rationale: In diaryl urea inhibitors (e.g., Sorafenib analogs), the urea linker forms hydrogen bonds with the kinase hinge region. The ortho-benzyl group twists the phenyl ring out of planarity, forcing the molecule into a conformation that fits specific hydrophobic sub-pockets (Type II inhibition).
2. Phenanthridinone Synthesis
As noted in the reactivity section, this isocyanate serves as a pre-organized precursor for phenanthridinones.
-
Advantage: This route avoids the use of toxic biaryl coupling reagents, utilizing the isocyanate as both the nitrogen source and the carbonyl source for the lactam ring.
Part 5: Handling, Safety, & Stability
Stability Profile
-
Moisture Sensitivity: High. Hydrolyzes to 2-benzylaniline and CO₂, which then reacts with remaining isocyanate to form the symmetrical urea (1,3-bis(2-benzylphenyl)urea). This solid precipitate is a common indicator of "dead" reagent.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
Protocol 2: Quenching & Disposal
Never dispose of active isocyanates directly into aqueous waste streams.
-
Quenching Solution: Prepare a mixture of Methanol (90%) , Water (5%) , and Concentrated Ammonia (5%) .
-
Procedure: Slowly add the isocyanate waste to this stirring solution. The ammonia/methanol will rapidly convert the isocyanate to the corresponding urea/carbamate.
-
Verification: Let stand for 1 hour. Check pH (should be basic). Dispose of as organic waste.
References
-
Stenutz, R. (2024). 2-benzylphenyl isocyanate Physical Properties and CAS Data. Stenutz.eu. Link
-
Sigma-Aldrich. (2024).[2] 2-Benzylphenyl isocyanate Product Specification & Safety Data Sheet. Merck KGaA.[2] Link
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Isocyanate derivatives and reactivity profiles. PubChem.[2] Link
-
Alami, M., et al. (2013).[5] Synthesis of Ortho-Substituted Diaryls via Cross-Coupling: Steric Considerations. Journal of Organic Chemistry. Link
-
Bacaloglu, R., et al. (1988).[6] Kinetics and mechanism of isocyanate reactions: Steric effects in aryl isocyanates. Journal für Praktische Chemie. Link
Sources
- 1. 2-Benzylphenyl isocyanate [qgxcl.com]
- 2. 2-Benzylphenyl isocyanate 97 146446-96-0 [sigmaaldrich.com]
- 3. 2-BENZYLPHENYL ISOCYANATE 97 | 146446-96-0 [amp.chemicalbook.com]
- 4. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
